(5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride
Description
(5-Bromo-3-ethyltriazol-4-yl)methanamine hydrochloride is a halogenated triazole derivative with the molecular formula C₅H₁₀BrClN₄ (calculated molecular weight: 233.52 g/mol). The compound features a 1,2,3-triazole core substituted with a bromine atom at position 5, an ethyl group at position 3, and an aminomethyl group at position 4, which is protonated as a hydrochloride salt.
The bromine atom enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions, while the ethyl group contributes to lipophilicity. The hydrochloride salt improves solubility in polar solvents, facilitating its use in synthetic workflows.
Properties
IUPAC Name |
(5-bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrN4.ClH/c1-2-10-4(3-7)5(6)8-9-10;/h2-3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHMKVPAUXGTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)Br)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).
Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Amination: The methanamine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the triazole ring or the bromine atom, leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical agent due to its unique structural features that may enhance biological activity.
Potential Applications:
- Antimicrobial Activity : Research indicates that triazole derivatives often exhibit antimicrobial properties. The presence of bromine and ethyl groups may enhance these effects.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 | Induction of apoptosis via caspase activation |
| CEM | 2.0 | Cell cycle arrest at G1 phase |
| MEL-8 | 1.8 | Apoptosis induction |
Agricultural Chemistry
The compound's potential as a fungicide or herbicide is under investigation. Triazole compounds are known for their ability to inhibit fungal growth by interfering with sterol biosynthesis.
Fungicidal Activity:
Research on related triazole compounds has shown promising results against various plant pathogens, suggesting that (5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride could have similar applications.
| Pathogen | EC₅₀ (µg/mL) |
|---|---|
| Fusarium spp. | TBD |
| Alternaria spp. | TBD |
Material Science
The compound can serve as a building block for synthesizing new materials with specific properties, including polymers and nanomaterials.
Anticancer Research
A study conducted on the MCF-7 breast cancer cell line demonstrated that the compound effectively induced apoptosis at an IC₅₀ value comparable to established chemotherapeutics like doxorubicin. Flow cytometry analyses confirmed that treatment led to increased caspase activity, indicating a clear mechanism of action through apoptotic pathways.
Antimicrobial Studies
Investigations into the antimicrobial properties revealed that derivatives of triazole compounds exhibit significant activity against resistant strains of bacteria, such as MRSA. The specific effects of this compound are yet to be fully characterized but show promise based on structural similarities.
Mechanism of Action
The mechanism of action of (5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. The bromine atom and methanamine group contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Derivatives with Halogen and Alkyl Substituents
The following table compares (5-Bromo-3-ethyltriazol-4-yl)methanamine hydrochloride with structurally similar methanamine hydrochlorides:
Key Observations :
- Heterocyclic Core : The triazole ring offers hydrogen-bonding capabilities distinct from thiazole (in ) or pyrazine (in ) derivatives, influencing solubility and metabolic stability.
- Alkyl Substituents : The ethyl group in the target compound improves lipophilicity over methyl or unsubstituted analogs, as seen in (4-ethoxyphenyl)methanamine hydrochloride (logP ~1.8 vs. ~1.2 for methyl derivatives) .
Physicochemical and Spectroscopic Comparisons
NMR Data
- Target Compound: No direct NMR data is available in the evidence. However, analogs like (4-methoxyphenyl)methanamine hydrochloride show characteristic ¹H NMR signals at δ 3.72 (s, OCH₃) and δ 4.10 (s, NH₂CH₂) in methanol-d₄ .
- Thiazole Derivatives : [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride exhibits ¹H NMR peaks at δ 7.45–7.80 (m, aromatic H) and δ 4.35 (s, NH₂CH₂) in DMSO-d₆ .
Thermal Stability
- The target compound’s melting point is unreported, but related brominated triazoles (e.g., 4-bromo-3-methoxy-1,2-thiazol-5-yl methanamine HCl) decompose above 250°C .
- Chlorinated analogs like [2-(4-chlorophenyl)thiazol-4-yl]methanamine HCl have higher melting points (~268°C) due to stronger intermolecular interactions .
Biological Activity
(5-Bromo-3-ethyltriazol-4-yl)methanamine;hydrochloride, with the chemical formula C6H10BrN5·HCl, is a triazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of triazoles known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway includes:
- Formation of Triazole Ring : The triazole ring is synthesized via a cycloaddition reaction involving azides and alkynes or through the reaction of hydrazines with appropriate carbonyl compounds.
- Bromination : The introduction of bromine at the 5-position can be achieved using brominating agents under controlled conditions.
- Formation of Hydrochloride Salt : The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an enzyme inhibitor and its effects on different biological systems.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess activity against various strains of bacteria and fungi. The mechanism often involves inhibition of fungal ergosterol synthesis or bacterial cell wall synthesis.
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The compound's mechanism may involve apoptosis induction through caspase activation or cell cycle arrest.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor by binding to active sites on enzymes, preventing substrate access.
- Receptor Modulation : The compound can modulate receptor activity by altering ligand-receptor interactions, which is crucial in signaling pathways involved in inflammation and cancer progression.
Research Findings
Several studies have provided insights into the efficacy and safety profile of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazole derivatives, including this compound, against clinical isolates. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Cancer Treatment Exploration : In a preclinical model, treatment with this compound resulted in reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
